Acetylhomocholine
Description
Contextualizing Acetylhomocholine within Cholinergic System Studies
The cholinergic system, a cornerstone of neurobiology, orchestrates a vast array of physiological processes through the actions of the neurotransmitter acetylcholine (B1216132) (ACh). This system's function relies on a tightly regulated cycle involving the synthesis of ACh from choline (B1196258) and acetyl-CoA by the enzyme choline acetyltransferase (ChAT), its packaging into synaptic vesicles, release into the synapse, and subsequent activation of postsynaptic nicotinic (nAChR) and muscarinic (mAChR) receptors. The signal is terminated by the rapid hydrolysis of ACh back into choline and acetate (B1210297) by the enzyme acetylcholinesterase (AChE).
Within this intricate framework, chemical analogues of acetylcholine serve as invaluable tools for dissecting specific molecular events. This compound is one such analogue, structurally differing from acetylcholine by the presence of an additional methylene (B1212753) (-CH2-) group in its choline moiety. This seemingly minor structural modification has profound consequences for its biochemical behavior, making it a "false neurotransmitter."
While its precursor, homocholine (B1200072), can be taken up by nerve terminals and acetylated by choline acetyltransferase to form this compound, its subsequent interactions with key cholinergic proteins diverge significantly from those of acetylcholine. Notably, its rate of hydrolysis by acetylcholinesterase is markedly slower than that of the native neurotransmitter. This differential metabolism allows researchers to introduce a traceable, less transient signal into the cholinergic cycle, enabling the study of processes like transmitter storage and release with greater temporal resolution.
Table 1: Comparative Properties of Acetylcholine and this compound
| Feature | Acetylcholine (ACh) | This compound (AChh) |
|---|---|---|
| Precursor | Choline | Homocholine |
| Synthesizing Enzyme | Choline Acetyltransferase (ChAT) | Choline Acetyltransferase (ChAT) |
| Hydrolyzing Enzyme | Acetylcholinesterase (AChE) | Acetylcholinesterase (AChE) |
| Rate of Hydrolysis by AChE | Extremely rapid, approaching diffusion-controlled limit. | Significantly slower; approximately 2% of the rate for acetylthiocholine (B1193921) (a close ACh analog). |
| Receptor Activation | Agonist at both nicotinic and muscarinic receptors. | Acts as a cholinergic agonist, released by a calcium-dependent process upon depolarization. |
| Classification | Endogenous Neurotransmitter | False Neurotransmitter |
Historical Trajectories in this compound Investigation
The investigation of this compound as a research tool began in earnest in the late 1970s and early 1980s. During this period, neuroscientists sought to unravel the complex mechanisms governing the storage and release of acetylcholine. A central question revolved around the functional distinction between different pools of ACh within the nerve terminal, particularly the cytoplasmic versus the vesicular pools.
Seminal work by Collier and his colleagues in 1977 demonstrated that homocholine could be taken up by rat brain synaptosomes, acetylated to form this compound, and subsequently released upon stimulation. This established its credentials as a viable false transmitter. Building on this, studies in the early 1980s by researchers such as Carroll, Aspry, and Whittaker utilized this compound to probe the origins of released neurotransmitter.
A key experimental strategy involved pre-loading nerve terminals with homocholine, leading to the synthesis of this compound. By measuring the ratio of released this compound to endogenous acetylcholine, researchers could make inferences about the subcellular compartments from which they originated. For instance, a 1981 study with minced mouse forebrain showed that the ratio of this compound to acetylcholine in the synaptic vesicle fraction was different from the ratio in the nerve terminal cytoplasm. The study found that calcium-dependent, evoked release reflected the vesicular ratio, whereas spontaneous, calcium-independent release mirrored the cytoplasmic ratio, providing strong evidence for distinct release pathways.
Table 2: Key Historical Studies on this compound
| Year | Lead Author/Group | Key Finding | Reference(s) |
|---|---|---|---|
| 1977 | Collier, B. et al. | Demonstrated that homocholine is taken up, acetylated, and released from nervous tissue, establishing it as a tool to study cholinergic mechanisms. | |
| 1980 | Carroll, P.T. & Aspry, K.A. | Showed this compound is released from mouse forebrain via a calcium-dependent process during depolarization, mimicking true transmitter release. | |
| 1980 | Luqmani, Y.A. & Whittaker, V.P. | Characterized this compound as a false transmitter in the electromotor system of the Torpedo fish, a model system for cholinergic synapses. | |
| 1980 | Boksa, P. & Collier, B. | Investigated the subcellular distribution of this compound, finding it mirrored acetylcholine's distribution, though relative amounts in different stores varied. | |
| 1983 | Carroll, P.T. | Used this compound to provide evidence that spontaneous neurotransmitter release originates from the cytoplasm, while evoked release is vesicular. |
Conceptual Role of this compound as a Research Probe
In chemical biology, a "chemical probe" is a small molecule designed to selectively modulate the function of a specific protein or pathway, thereby allowing researchers to investigate its biological role. An effective probe enables precise questions to be asked about mechanistic and phenotypic functions in cellular or organismal systems. this compound perfectly embodies this concept, functioning as a specialized probe for the cholinergic synapse.
Its utility stems directly from its identity as a "false neurotransmitter." It is recognized and processed by the presynaptic machinery for synthesis and release, but its altered structure leads to differential downstream interactions, particularly its slower degradation by AChE. This unique combination of properties allows it to be used to answer specific questions that are difficult to address by simply observing the endogenous neurotransmitter, acetylcholine.
The primary conceptual application of this compound is to create a biochemically distinct and traceable pool of transmitter within the nerve terminal. By manipulating the loading of its precursor, homocholine, and then analyzing the release of both this compound and acetylcholine under various conditions (e.g., spontaneous vs. stimulated), researchers can effectively "label" and track different transmitter pools through the synaptic release cycle. This approach has been instrumental in providing evidence for the vesicular hypothesis of quantal release and in exploring the mechanisms of non-quantal, cytoplasmic transmitter leakage.
Table 3: this compound as a Chemical Probe
| Research Question | Property of this compound Exploited | Insight Gained | Reference(s) |
|---|
| What is the subcellular origin of spontaneous vs. evoked neurotransmitter release? | - Synthesized in situ by ChAT.
Structure
2D Structure
3D Structure
Properties
CAS No. |
10172-82-4 |
|---|---|
Molecular Formula |
C8H18NO2+ |
Molecular Weight |
160.23 g/mol |
IUPAC Name |
3-acetyloxypropyl(trimethyl)azanium |
InChI |
InChI=1S/C8H18NO2/c1-8(10)11-7-5-6-9(2,3)4/h5-7H2,1-4H3/q+1 |
InChI Key |
PTWORKWWRNMXTK-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCC[N+](C)(C)C |
Canonical SMILES |
CC(=O)OCCC[N+](C)(C)C |
Other CAS No. |
10172-82-4 |
Synonyms |
acetylhomocholine acetylhomocholine bromide acetylhomocholine iodide |
Origin of Product |
United States |
Biochemical Mechanisms and Enzymatic Dynamics of Acetylhomocholine
Biosynthesis of Acetylhomocholine: Precursor Metabolism and Enzyme Activity
The formation of this compound is contingent upon the availability of its precursor, homocholine (B1200072), and the catalytic action of the enzyme choline (B1196258) acetyltransferase (ChAT). Homocholine, an analog of choline with an additional methylene (B1212753) group in the ethanolamine (B43304) side chain, can be taken up into cholinergic nerve terminals. Once inside the neuron, it can serve as a substrate for the synthesis of the "false transmitter" this compound.
Homocholine as a Substrate for this compound Formation
Homocholine acts as a precursor for this compound, being transported into nerve endings and subsequently acetylated. Studies have shown that radiolabeled homocholine is taken up and concentrated at the end-plate region of muscles. This uptake mechanism appears to be shared with choline, as unlabeled homocholine can partially reduce the uptake of labeled choline. The in situ acetylation of homocholine has been demonstrated in slices of rat cerebral cortex, where its rate was found to be approximately 34% of the in situ acetylation of choline. This indicates that while homocholine is a substrate for the acetylation process within the cellular environment, it is less efficiently utilized than the natural substrate, choline.
Choline Acetyltransferase (ChAT) Interactions with Homocholine
The synthesis of this compound is catalyzed by choline acetyltransferase (ChAT), the enzyme responsible for the synthesis of acetylcholine (B1216132) from choline and acetyl-CoA. The interaction between ChAT and homocholine, however, is complex and appears to be influenced by the state of the enzyme.
Early in vitro studies using solubilized or purified ChAT from various sources, including squid ganglia and rat forebrain, suggested that homocholine is a poor substrate, if at all. In fact, some studies reported no detectable acetylation of homocholine by solubilized ChAT. In these in vitro systems, homocholine often acts as a competitive inhibitor of choline acetylation.
However, other research has shown that both purified ChAT and crude enzyme extracts from the electric organ of Torpedo marmorata can acetylate homocholine, although it is considered a poor substrate. A key finding is that membrane-associated ChAT in mouse forebrain nerve endings can acetylate both choline and homocholine, with the two compounds acting as competitive alternative substrates for the same enzyme. This contrasts with soluble ChAT, where homocholine primarily functions as a competitive inhibitor.
Table 1: Comparative Acetylation of Choline and Homocholine by Different ChAT Preparations
| ChAT Preparation | Choline Acetylation | Homocholine Acetylation | Reference |
|---|---|---|---|
| Solubilized ChAT (mouse forebrain) | Yes | No (acts as competitive inhibitor) | |
| Membrane-associated ChAT (mouse forebrain) | Yes | Yes (competitive alternative substrate) | |
| Purified ChAT (Torpedo marmorata) | Yes | Yes (poor substrate) | |
| Crude Enzyme Extract (Torpedo marmorata) | Yes | Yes (poor substrate) | |
| Solubilized ChAT (rat forebrain) | Yes | Not measurable | |
| ChAT (squid ganglia) | Yes | No |
Despite the conflicting in vitro findings, the in situ acetylation of homocholine is well-documented. In slices of rat cerebral cortex, this compound synthesized from its precursor is found in the same subcellular fractions as acetylcholine, although the relative distribution between nerve-ending-free and nerve-ending-bound stores differs. This suggests that once formed, this compound is stored in subcellular compartments similar to acetylcholine.
The acetylation of homocholine also exhibits regional differences in the brain. For instance, cerebellar slices acetylate homocholine at a rate that is less than 10% of that observed in cerebral cortical slices. Furthermore, studies with ethyl analogues of homocholine have shown that while they are acetylated in situ in the cerebral cortex, the resulting acetyldiethylhomocholine is preferentially localized to the cytosol rather than vesicular stores. This indicates a specificity in the mechanism for incorporating acetylated products into synaptic vesicles. The discrepancy between in vitro and in situ findings has led to the suggestion that the inability to detect significant ChAT-catalyzed acetylation of homocholine in vitro might be an artifact of the enzyme isolation procedures.
In Vitro Characterization of ChAT Substrate Specificity
Enzymatic Degradation and Metabolic Pathways of this compound
Similar to acetylcholine, the physiological effects of this compound are terminated by enzymatic hydrolysis. This process is primarily carried out by cholinesterases, a family of enzymes that includes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Hydrolysis of this compound by Cholinesterases
Both acetylcholinesterase and butyrylcholinesterase are capable of hydrolyzing this compound. Acetylcholinesterase, which is primarily located at neuromuscular junctions and cholinergic synapses, is highly efficient at breaking down acetylcholine to terminate synaptic transmission. Butyrylcholinesterase, found predominantly in serum, liver, and other tissues, has a broader substrate specificity and can hydrolyze various choline esters.
The rate of hydrolysis of this compound by these enzymes is generally slower than that of acetylcholine. This difference in hydrolysis rate is a key feature that makes this compound a useful tool for studying cholinergic mechanisms, as its effects are more prolonged. The kinetics of hydrolysis for both acetylcholine and its analogs by cholinesterases generally follow the Michaelis-Menten model.
Table 2: General Substrate Specificity of Cholinesterases
| Enzyme | Primary Substrate | Other Substrates | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Acetylcholine | Propionylcholine, Acetylthiocholine (B1193921), this compound | |
| Butyrylcholinesterase (BChE) | Butyrylcholine | Acetylcholine, Benzoylcholine, Propionylcholine, Succinylcholine, this compound |
Enzyme-Substrate Modulation and Kinetic Analysis in this compound Metabolism
The metabolic processing of this compound is primarily governed by the action of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The interaction between these enzymes and their substrates is described by kinetic parameters that reveal the efficiency and mechanism of hydrolysis. The kinetics of cholinesterases often follow the Michaelis-Menten model, where the reaction rate (v) is related to the substrate concentration [S], the maximum velocity (Vmax), and the Michaelis constant (Km). Vmax represents the maximum rate of reaction when the enzyme is saturated with the substrate, while Km is the substrate concentration at which the reaction rate is half of Vmax, indicating the affinity of the enzyme for the substrate.
Kinetic studies reveal significant differences in how cholinesterases process acetylcholine analogues like this compound. The hydrolysis of acetylcholine by AChE is an extremely rapid process, with a second-order rate constant (often expressed as kcat/Km) that approaches the theoretical diffusion-controlled limit of approximately 10⁸ M⁻¹s⁻¹. However, analogues with altered structures, such as this compound, exhibit markedly different kinetic profiles.
| Substrate | Relative Second-Order Hydrolysis Rate (kE) | Proposed Rate-Limiting Factor |
|---|---|---|
| Acetylthiocholine (AcSCh) | ~100% (Approaches diffusion-controlled limit) | Substrate Diffusion |
| Acetyl(homo)thiocholine (Ac-hSCh) | ~2% of AcSCh | Substrate movement from P-site to A-site ("gating") |
| Acetyl(nor)thiocholine (Ac-nSCh) | ~2% of AcSCh | Substrate movement from P-site to A-site ("gating") |
Microbial Catabolism of Homocholine and Analogues
While this compound is a product of cellular acetylation, its precursor, homocholine, can be utilized by various microorganisms as a sole source of carbon and nitrogen. The microbial degradation of homocholine is an important biogeochemical process, and several bacterial species capable of this catabolism have been isolated from soil environments, including members of the genera Rhodococcus, Arthrobacter, and Pseudomonas.
Studies on Rhodococcus sp. strain A2 and Arthrobacter sp. strain E5 have shown that the aerobic degradation of homocholine proceeds through the sequential oxidation of the alcohol group to an aldehyde and then to a carboxylic acid. This pathway generates key metabolites, including trimethylaminopropionaldehyde and β-alanine betaine (B1666868). Ultimately, the cleavage of the C-N bond in β-alanine betaine releases trimethylamine (B31210) (TMA) and an alkyl chain that can be further metabolized.
Detailed genetic and proteomic analyses in Pseudomonas sp. strain A9 have elucidated a comprehensive catabolic pathway. In this bacterium, homocholine is taken up from the environment and catabolized into acetyl-CoA and TMA through the action of five key enzymes. The pathway is initiated by homocholine dehydrogenase, which oxidizes homocholine. Subsequent steps are catalyzed by β-alaninebetaine aldehyde dehydrogenase, β-alaninebetaine CoA transferase, 3-hydroxypropionate (B73278) dehydrogenase, and methylmalonate semialdehyde dehydrogenase. The resulting acetyl-CoA enters central metabolic pathways like the TCA cycle to generate energy.
A significant finding in Pseudomonas sp. strain A9 was the identification of a unique 6.2 kbp gene cluster containing the genes responsible for homocholine degradation (hcd). This cluster includes genes such as hcdD, hcdB, and hcdC, which encode some of the key enzymes in the pathway. The discovery of this gene cluster provides a genetic basis for the microbial metabolism of homocholine and offers targets for understanding and potentially manipulating this environmental pathway.
| Enzyme | Gene (Abbreviation) | Function in Pathway |
|---|---|---|
| Homocholine Dehydrogenase | hcdH | Oxidizes homocholine to trimethylaminopropionaldehyde. |
| β-Alaninebetaine Aldehyde Dehydrogenase | bABALDH | Oxidizes trimethylaminopropionaldehyde to β-alanine betaine. |
| β-Alaninebetaine CoA Transferase | hcdD | Involved in the conversion of β-alanine betaine. |
| 3-Hydroxypropionate Dehydrogenase | hcdB | Oxidizes 3-hydroxypropionate. |
| Methylmalonate Semialdehyde Dehydrogenase | hcdC | Catalyzes a downstream step leading to acetyl-CoA. |
Neurobiological Roles and Synaptic Function of Acetylhomocholine
Acetylhomocholine as a False Neurotransmitter in Cholinergic Synapses
Uptake and Storage Mechanisms of Homocholine (B1200072) and this compound in Nerve Terminals
The journey of this compound as a false neurotransmitter begins with the uptake of its precursor, homocholine, into the nerve terminal. Research has shown that homocholine is taken up into nerve endings, such as those in the cat superior cervical ganglion and rat brain synaptosomes. Once inside the neuron, homocholine is acetylated to form this compound.
This newly synthesized this compound is then stored within the nerve terminal. Subcellular fractionation studies have revealed that this compound is distributed between the cytoplasm and synaptic vesicles. However, the distribution is not uniform. Evidence suggests that this compound is preferentially localized within the cytoplasmic compartment and is taken up into synaptic vesicles to a lesser extent compared to other false transmitters like acetylpyrrolidinecholine. The process of vesicular uptake is not passive; it is enhanced by low-frequency electrical stimulation, indicating a metabolically active process. This uptake occurs preferentially into a highly active subpopulation of synaptic vesicles that are closely associated with the presynaptic membrane.
The specificity of the vesicular uptake mechanism is highlighted by studies with analogues. For instance, acetyldiethylhomocholine, another choline (B1196258) analogue, shows preferential localization to the cytosolic rather than vesicular stores, indicating a selective process for incorporating acetylated products into vesicles. This differential storage between the cytoplasm and vesicles is a key factor in the subsequent release dynamics of this compound.
Table 1: Subcellular Distribution of this compound
| Subcellular Compartment | Relative Localization of this compound | Supporting Evidence |
|---|---|---|
| Cytoplasm | Preferentially localized | |
| Synaptic Vesicles | Taken up to a smaller extent compared to other false transmitters | |
| Metabolically Active Vesicles | Preferential uptake into this subpopulation |
Neurotransmitter Release Dynamics of this compound
The release of this compound from the nerve terminal is a complex process that involves both spontaneous and evoked mechanisms, with distinct origins and regulatory pathways.
Investigations into the release of this compound have distinguished between two primary modes: quantal and non-quantal release. Quantal release refers to the discharge of neurotransmitter in discrete packets, or quanta, which corresponds to the contents of a single synaptic vesicle. Non-quantal release, on the other hand, is a continuous leakage of neurotransmitter from the nerve terminal.
Studies using this compound as a false transmitter have provided crucial insights into these release mechanisms. By manipulating the ratio of this compound to acetylcholine (B1216132) in different subcellular compartments, researchers have been able to trace the origin of the released transmitter. The spontaneous release of cholinergic transmitters, including this compound, has a ratio of false to true transmitter that is similar to that found in the cytoplasm. This suggests that much of the spontaneous, non-quantal release originates from the cytoplasmic pool of the neurotransmitter. In contrast, the evoked release, which is triggered by nerve impulses, has a transmitter ratio that mirrors the vesicular fraction.
A critical factor differentiating the modes of release is their dependence on calcium. The evoked release of this compound is a calcium-dependent process. When a nerve impulse arrives at the terminal, it triggers an influx of calcium ions, which is essential for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent exocytosis of their contents. This mechanism ensures that large amounts of neurotransmitter are released precisely when needed for synaptic transmission.
In contrast, the spontaneous, non-quantal release of this compound from the cytoplasm is largely independent of calcium. This continuous leakage of neurotransmitter is thought to be a baseline activity of the neuron.
Table 2: Characteristics of this compound Release
| Release Type | Calcium Dependence | Subcellular Origin | Key Findings |
|---|---|---|---|
| Evoked Release | Dependent | Vesicular Fraction | |
| Spontaneous Release | Independent | Cytoplasmic Fraction |
The use of this compound has been pivotal in solidifying the vesicular hypothesis for evoked neurotransmitter release. Experiments on mouse forebrain tissue demonstrated that the ratio of this compound to acetylcholine in the fluid collected during evoked release matched the ratio found in the synaptic vesicle fraction, not the cytoplasmic fraction. This provides strong evidence that the transmitter released upon stimulation comes from a vesicular, rather than a cytoplasmic, pool.
Conversely, the composition of spontaneously released transmitter aligns with the cytoplasmic stores. This dual-origin model of release, with the cytoplasm contributing to non-quantal leakage and vesicles to quantal, evoked release, has been a significant outcome of studies involving false transmitters like this compound. These findings have helped to refine our understanding of the dynamic and compartmentalized nature of neurotransmitter handling within the presynaptic terminal.
Calcium-Dependent Secretion Pathways
Postsynaptic Receptor Interactions of this compound
Once released into the synaptic cleft, this compound interacts with postsynaptic cholinergic receptors, which are broadly classified into nicotinic and muscarinic types. However, its effectiveness in activating these receptors is considerably lower than that of the endogenous neurotransmitter, acetylcholine.
Studies on another false transmitter, acetyldiethylcholine (B1200910) (AcDECh), which shares structural similarities, provide insights into these interactions. AcDECh binds to central muscarinic receptors with a significantly lower affinity—14-fold less—than acetylcholine. Its binding properties are characteristic of a weak agonist or antagonist.
Similarly, at nicotinic receptors, the potency of these false transmitters is markedly reduced. For instance, AcDECh is 320-fold less active than acetylcholine in inducing conformational changes in nicotinic receptors of the Torpedo electric organ, which are associated with postsynaptic activation. The reduced potency of this compound at postsynaptic receptors means that even when it is released in quantities comparable to acetylcholine, the resulting postsynaptic depolarization is smaller. This difference in postsynaptic effect is a defining characteristic of a false transmitter. The interaction of this compound with postsynaptic receptors ultimately determines its functional impact on synaptic transmission, which is generally a dampening of the cholinergic signal compared to the action of acetylcholine.
Agonistic Properties at Nicotinic Acetylcholine Receptors
This compound acts as an agonist at nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels crucial for fast synaptic transmission in the central and peripheral nervous systems. The binding of an agonist like this compound to nAChRs triggers a conformational change in the receptor, opening a central pore. This channel is permeable to cations, primarily sodium (Na+) and potassium (K+), and in some cases, calcium (Ca2+). The resulting influx of positive ions leads to the depolarization of the postsynaptic membrane, which can initiate an action potential and subsequent cellular responses, such as muscle contraction at the neuromuscular junction.
Studies on hybrid receptors formed from Lucilia cuprina (sheep blowfly) nAChR α subunits and the chicken β2 subunit have shown that this compound is an effective agonist. Specifically, these studies identified this compound as having potential for insect nAChR selectivity, highlighting its potent activity in invertebrate systems. The structure of nAChRs, a pentameric assembly of subunits around a central pore, provides the framework for this ionotropic activity. The agonist binding sites are typically located at the interface between subunits.
Agonistic Properties at Muscarinic Acetylcholine Receptors
This compound also demonstrates agonistic activity at muscarinic acetylcholine receptors (mAChRs). Unlike nAChRs, mAChRs are not ion channels themselves but are G protein-coupled receptors (GPCRs) that mediate slower, more modulatory responses in the nervous system and various peripheral tissues. Upon agonist binding, mAChRs initiate intracellular signaling cascades via G proteins.
There are five subtypes of mAChRs (M1-M5), which couple to different G proteins to produce varied cellular effects. M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C and an increase in intracellular calcium. In contrast, M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. The activation of mAChRs by an agonist can lead to diverse physiological outcomes, including the modulation of neuronal excitability, regulation of glandular secretions, and control of smooth muscle contraction.
Ligand-Receptor Binding and Activation Profile Comparisons
The binding and activation profiles of this compound can be understood by comparing them to the endogenous ligand, acetylcholine (ACh), and other cholinergic agonists. The affinity and efficacy of a ligand determine the strength and nature of the response at the receptor.
At nicotinic receptors , the binding of two agonist molecules is typically required to stabilize the open conformation of the ion channel. The efficacy of an agonist is related to how effectively it promotes this open state. Comparative studies on acetylcholine derivatives at hybrid insect-chicken nAChRs have provided insights into structure-activity relationships. For instance, while modifying acetylcholine can drastically reduce its potency at vertebrate nAChRs, some derivatives, including this compound, retain significant potency at insect receptors, suggesting structural differences in the binding pockets between species.
Interactive Table: Comparative Agonist Activity at Cholinergic Receptors
| Ligand | Receptor Type | Receptor Subtype(s) | Primary Transduction Mechanism | General Effect |
| Acetylcholine | Nicotinic (nAChR) | Muscle, Neuronal (e.g., α4β2, α7) | Ligand-gated ion channel | Fast excitatory neurotransmission, muscle contraction |
| Muscarinic (mAChR) | M1, M3, M5 | Gq/11-protein coupled | Slow excitation, increased intracellular Ca2+ | |
| Muscarinic (mAChR) | M2, M4 | Gi/o-protein coupled | Slow inhibition, decreased cAMP | |
| This compound | Nicotinic (nAChR) | Insect Lcα1/Ggβ2, Lcα2/Ggβ2 | Ligand-gated ion channel | Agonist, with selectivity potential for insect nAChRs |
| Muscarinic (mAChR) | M1-M5 | G protein-coupled | Agonist activity | |
| Nicotine | Nicotinic (nAChR) | Neuronal (e.g., α4β2, α7) | Ligand-gated ion channel | Potent agonist, particularly at neuronal subtypes |
| Muscarine | Muscarinic (mAChR) | M1-M5 | G protein-coupled | Selective agonist, defines this receptor class |
Electrophysiological and Cellular Studies of this compound Effects
Membrane Potential Modulation and Synaptic Response Analysis
The application of cholinergic agonists like this compound directly influences the electrical state of neurons and other excitable cells by modulating their membrane potential. The resting membrane potential of a neuron is typically negative, maintained by a balance of ion concentrations across the membrane.
Activation of ionotropic receptors, such as nAChRs, by an agonist causes a rapid influx of positive ions (Na+ and Ca2+), leading to a depolarization of the membrane. This depolarization, if it reaches a certain threshold, triggers an action potential—a rapid, transient change in membrane potential that constitutes the fundamental signal of the nervous system. At the neuromuscular junction, this depolarization is known as the end-plate potential (EPP), which, if large enough, initiates a muscle action potential and contraction.
Conversely, the activation of metabotropic mAChRs can lead to more varied and prolonged changes in membrane potential. For example, the activation of M1 receptors can cause a slow excitatory postsynaptic potential (EPSP) by closing certain potassium channels, which reduces the outward flow of positive charge and makes the cell more excitable. In other cases, such as the activation of M2 receptors in the heart, the G protein-coupled pathway leads to the opening of potassium channels, causing hyperpolarization (making the membrane potential more negative) and inhibiting cell firing. Studies on intestinal smooth muscle have shown that muscarinic stimulants can reduce the membrane potential and initiate oscillations known as slow waves. These effects are a direct result of the modulation of ion channel conductances by the receptor's signaling cascade.
Investigations in Isolated Neuronal Preparations (e.g., Synaptosomes, Ganglia, Neuromuscular Junctions)
To study synaptic mechanisms in a controlled environment, researchers use a variety of isolated neuronal preparations.
Synaptosomes: These are isolated, sealed nerve terminals prepared from brain tissue. They retain the essential machinery for neurotransmitter storage, release, and uptake, making them an excellent model for studying the presynaptic effects of compounds. Investigations using synaptosomes can reveal how substances like this compound might modulate neurotransmitter release by acting on presynaptic autoreceptors. For example, studies have shown that presynaptic nAChRs and mAChRs can regulate the release of acetylcholine and other neurotransmitters like dopamine (B1211576) and norepinephrine.
Ganglia: Autonomic ganglia, which contain the synapses between preganglionic and postganglionic neurons, serve as a classic model for studying nicotinic and muscarinic transmission. Application of this compound to a ganglion would be expected to elicit a fast depolarization (fast EPSP) via nAChRs, followed by a slower, modulatory potential change (slow EPSP) mediated by mAChRs.
Neuromuscular Junctions (NMJ): The NMJ is the highly specialized synapse between a motor neuron and a skeletal muscle fiber, where acetylcholine is the primary neurotransmitter. Studies on isolated NMJ preparations (e.g., a piece of muscle with its attached nerve) allow for detailed analysis of both presynaptic and postsynaptic events. The application of an agonist like this compound directly to the postsynaptic muscle membrane can mimic the effect of nerve-released acetylcholine, causing an end-plate potential. The magnitude and duration of this response can be measured to determine the potency and efficacy of the agonist. The enzyme acetylcholinesterase, which is highly concentrated in the synaptic cleft, rapidly breaks down acetylcholine, terminating the signal.
Comparative Neurobiology of this compound in Invertebrate Models
Invertebrate nervous systems, while often simpler than those of vertebrates, provide powerful models for fundamental neuroscience research. The basic principles of synaptic transmission, including the roles of neurotransmitters like acetylcholine, are highly conserved evolutionarily.
The cholinergic system in insects, for example, is a major target for insecticides. Insect nAChRs are confined to the central nervous system, unlike in vertebrates where they are also found at the peripheral neuromuscular junction. This difference is a key reason for the selective toxicity of certain compounds. Research has specifically highlighted this compound as a compound with potential selectivity for insect nAChRs. A study comparing a series of acetylcholine derivatives found that while some modifications greatly decreased potency at vertebrate (chicken) nAChRs, the potency at insect (Lucilia cuprina) nAChRs remained high, pointing to exploitable structural differences between the receptor subtypes.
Insect ganglia, which are condensed bundles of neurons that control various bodily functions, are common preparations for neurobiological studies. These ganglia contain a variety of neurotransmitters, including acetylcholine, and are used to study motor patterns, sensory processing, and learning. The differential effects of cholinergic agonists like this compound on insect versus vertebrate ganglia underscore the value of comparative neurobiology in identifying species-specific drug targets.
Application in Invertebrate Nervous System Research (e.g., Molluscs, Insects, Crustaceans)
Research across several invertebrate phyla has utilized this compound to probe the function of their nervous systems. The unique physiological and pharmacological properties of these organisms' cholinergic systems have made them ideal subjects for such investigations.
Molluscs: The nervous systems of molluscs, particularly gastropods like the sea hare Aplysia and the pond snail Lymnaea stagnalis, are well-established models in neurobiology. These organisms possess large, identifiable neurons that facilitate detailed electrophysiological studies. A pivotal breakthrough in cholinergic research was the isolation of an acetylcholine-binding protein (AChBP) from the snail Lymnaea stagnalis. This protein is a soluble homolog of the ligand-binding domain of nicotinic acetylcholine receptors (nAChRs), making it an exceptional model for studying how ligands like acetylcholine and its analogs interact with the receptor's binding site. The crystal structure of AChBP has been resolved, providing a detailed template to understand the binding of various cholinergic compounds. this compound, as a close structural analog of ACh, is a key compound for comparative studies that aim to elucidate the precise molecular interactions—such as cation-π interactions and hydrogen bonds—that determine agonist potency and selectivity at these receptors.
Insects: Acetylcholine is the primary excitatory neurotransmitter in the central nervous system of insects, making the cholinergic system a critical area of study and a major target for insecticides. Research on insects like the sheep blowfly (Lucilia cuprina) and the cockroach (Periplaneta americana) has employed this compound to characterize the properties of insect nAChRs. A significant study systematically analyzed the effects of thirteen acetylcholine derivatives, including this compound, on different nAChR subtypes. This research involved expressing insect nAChR subunits (from Lucilia cuprina) in Xenopus oocytes to create functional hybrid receptors and then measuring their response to various agonists. this compound was identified as a compound with potential for insect-specific nAChR targeting, highlighting its utility in differentiating the pharmacological profiles of insect versus vertebrate receptors. This is crucial for developing more selective and safer insecticides.
Crustaceans: The crustacean neuromuscular junction (NMJ) is a classic model for studying synaptic transmission and plasticity. While their nervous systems are well-studied, particularly the mechanisms of neurotransmitter release and modulation by substances like serotonin (B10506) and glutamate, specific research detailing the application of this compound is less prominent in the available literature. General studies confirm the presence and importance of the cholinergic system in crustaceans, but the focus has often been on the endogenous transmitter acetylcholine itself or other neuromodulators.
Elucidation of Cholinergic Principles in Simpler Organisms
The use of this compound in simpler organisms has been instrumental in clarifying fundamental principles of cholinergic neurotransmission, particularly regarding receptor diversity and structure-activity relationships.
By applying this compound and other ACh derivatives to invertebrate preparations, researchers can map the chemical features that govern a molecule's ability to bind to and activate a cholinergic receptor. A key principle elucidated is the concept of receptor subtype selectivity. Insect nAChRs, for instance, have pharmacological properties that differ substantially from their vertebrate counterparts. A study on Lucilia cuprina nAChRs provided quantitative data on this selectivity. The researchers measured the half-maximal effective concentration (EC₅₀)—the concentration of an agonist that provokes a response halfway between the baseline and maximum—for various compounds.
The research demonstrated that modifications to the acetylcholine molecule, such as the extension of the acetyl group's carbon chain to form this compound, alter its potency and efficacy differently on insect versus vertebrate receptors. Specifically, this compound was among a group of derivatives identified as having potential for insect nAChR selectivity. This comparative approach is fundamental to understanding the evolution of receptor diversity and provides a rational basis for designing molecules that can selectively target the nervous systems of specific organisms, such as agricultural pests, while sparing beneficial species like pollinators.
The data from such studies allow for the construction of detailed structure-activity relationships (SAR). The table below, derived from research on Lucilia cuprina nAChR subtypes (Lcα1/Ggβ2 and Lcα2/Ggβ2) and a chicken nAChR (Ggα4/Ggβ2), illustrates how this compound's activity compares to that of the native neurotransmitter, acetylcholine.
| Compound | Receptor Subtype | EC₅₀ (μM) | Relative Maximum Current (vs. ACh) | Hill Coefficient (nH) |
|---|---|---|---|---|
| Acetylcholine | Lcα1/Ggβ2 (Insect Hybrid) | 0.08 | 1.00 | 1.05 |
| This compound | Lcα1/Ggβ2 (Insect Hybrid) | 1.97 | 0.84 | 1.07 |
| Acetylcholine | Lcα2/Ggβ2 (Insect Hybrid) | 5.37 | 1.00 | 1.46 |
| This compound | Lcα2/Ggβ2 (Insect Hybrid) | 117 | 0.79 | 1.09 |
| Acetylcholine | Ggα4/Ggβ2 (Vertebrate) | 0.68 | 1.00 | 1.31 |
| This compound | Ggα4/Ggβ2 (Vertebrate) | 29.2 | 0.94 | 1.17 |
Comparative activity of Acetylcholine and this compound on insect-vertebrate hybrid and vertebrate nicotinic acetylcholine receptors. Data derived from studies on Lucilia cuprina and chicken nAChRs.
These findings, generated using invertebrate models, underscore how a simple modification—adding one methylene (B1212753) group to the acetyl moiety of acetylcholine—significantly reduces the agonist's potency (as shown by the higher EC₅₀ values) across all tested receptor subtypes. Such precise quantitative data, obtained from simpler and more tractable nervous systems, are invaluable for building universal models of cholinergic function.
Advanced Research Methodologies for Acetylhomocholine
Organic Synthesis Strategies for Acetylhomocholine and its Structural Analogs
The synthesis of this compound and its structural analogs is crucial for studying their biochemical and biophysical properties. Homocholine (B1200072), the precursor to this compound, can be prepared through N-methylation of 3-N-dimethylamino-1-propanol using methyl iodide . This process typically involves stirring the mixture overnight at room temperature, followed by concentration and extraction to yield the desired product . The purity and structure of the synthesized homocholine are then confirmed using techniques like proton nuclear magnetic resonance (¹H NMR) spectroscopy .
This compound itself is formed when homocholine is acetylated, a process that occurs in biological systems, such as rat brain synaptosomes, via choline (B1196258) acetyltransferase (ChAT) . In vitro synthesis would typically involve reacting homocholine with an acetylating agent. Analogs of acetyl-CoA, where the thioester bond is replaced by an ester, amide, or carbonyl, have also been synthesized to study acyltransferase mechanisms, providing insights into how structural modifications affect enzyme interactions .
Analytical Chemistry Techniques for this compound Detection and Quantification
Precise detection and quantification of this compound are essential for research, utilizing a variety of analytical chemistry techniques.
Chromatographic methods are widely employed for the separation and analysis of this compound from complex matrices.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying compounds based on their differential partitioning between a stationary phase and a mobile phase . It is used to achieve high purity of compounds and detect them with high sensitivity . For instance, HPLC can be used to control the presence and concentration of related compounds, such as homoarsenocholine, which is an arsenic analog .
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It has been used for the analysis of various compounds, including metabolites of homocholine, by identifying their mass spectra and retention times . For example, trimethylamine (B31210), a metabolite of homocholine degradation, has been identified using GC-MS .
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high resolution and accuracy for detecting and quantifying compounds, even at low concentrations . This technique is particularly useful for complex biological samples, allowing for the confirmation of the presence of compounds like acetylcholine (B1216132) and, by extension, its analogs such as this compound, by analyzing their exact mass and fragmentation patterns .
Thin-Layer Chromatography (TLC): TLC is a simpler, yet effective, method for separating components of a mixture based on their differential adsorption to a stationary phase as they are carried by a mobile phase . It has been used to check the purity and separation of various compounds, including labeled analogs, by observing distinct spots for different components .
Spectroscopic methods provide detailed structural information about this compound.
Ultraviolet-Visible (UV/Vis) Spectroscopy: UV/Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. While specific data for this compound's UV/Vis spectrum were not extensively detailed in the search results, related compounds can exhibit characteristic UV absorption, for example, low background UV absorption for protein detection .
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a fundamental tool for determining the molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR are crucial for confirming the structure and purity of synthesized compounds like homocholine, with characteristic signals indicating the presence of specific functional groups, such as a strong signal at 2.9 ppm for a trimethyl group . NMR has also been used to study the conformations of acetylcholine analogs in solution .
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation. Techniques like Fast Atom Bombardment Mass Spectrometry (FAB-MS) and Electrospray Ionization Orbitrap Fourier Transform Mass Spectrometry (ESI-Orbitrap FT-MS) are used for detecting and characterizing compounds and their metabolites, providing molecular mass and fragment ion information .
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy identifies functional groups present in a molecule by measuring the absorption of infrared radiation. While general applications of FTIR in identifying functional groups are known , specific characteristic peaks for this compound were not detailed in the provided search results. However, FTIR is broadly used in chemical fingerprinting and characterizing chemical compositions .
Electrochemical methods and biosensors offer sensitive and selective detection of this compound.
Electrochemical Detection: This involves measuring electrical signals (e.g., current, potential) generated by chemical reactions. Liquid chromatography coupled with electrochemical detection (LC-ECD) has been used for analyzing neurotransmitters like acetylcholine, indicating its potential for detecting this compound .
Biosensor Development: Biosensors integrate a biological recognition element with a transducer to detect specific analytes. Acetylcholinesterase (AChE)-based biosensors are commonly developed for detecting acetylcholine and its analogs, often utilizing materials like reticulated vitreous carbon or composite materials for the working electrode . These biosensors can be designed for high sensitivity and selectivity, responding to inhibitors and exhibiting practical lifetimes .
Isotopic labeling is a powerful technique for tracing the metabolic pathways and quantifying the turnover of compounds like this compound.
Isotopic Labeling: This involves incorporating stable or radioactive isotopes (e.g., ¹⁴C, ³H) into the molecule of interest Current time information in Bangalore, IN.. For this compound, isotopic labeling of its precursor, homocholine, allows researchers to track its acetylation and subsequent release within biological systems . For example, [¹⁴C]-acetylhomocholine has been used to study its release from brain minces . Stable isotope labeling, using isotopes like ¹³C-glucose and D₃-acetate, combined with mass spectrometry, enables the accurate quantification of newly synthesized acetyl groups and their dynamics .
Radiometric Analysis: This involves measuring the radioactivity of isotopically labeled compounds. When this compound is labeled with a radioactive isotope, its concentration and movement can be quantified by measuring the emitted radiation, offering a sensitive method for studying its kinetics and distribution in biological samples Current time information in Bangalore, IN..
Electrochemical Detection Methods and Biosensor Development
Computational Biochemistry and Biophysical Studies of this compound
Computational and biophysical studies provide theoretical insights into the structure, dynamics, and interactions of this compound.
Computational Biochemistry: This field utilizes computational methods to model and simulate biochemical processes. For this compound, this could involve molecular docking to predict binding affinities to enzymes like choline acetyltransferase or receptors, and molecular dynamics simulations to understand its conformational flexibility and interactions with solvent molecules or biological membranes . In silico methods, including ligand- and structure-based approaches, are used in drug discovery and to understand molecular recognition processes, which can be applied to this compound and its analogs .
Biophysical Studies: These studies focus on the physical principles underlying biological phenomena. For this compound, biophysical studies might involve investigating its membrane permeability, its interaction with lipid bilayers, or its conformational relationships in solution using techniques like NMR to understand how its structure influences its biological activity . The larger size of electromotor vesicles, for instance, facilitates their subfractionation and biophysical measurements in studies related to acetylcholine and its analogs .
Molecular Dynamics Simulations of this compound-Protein Complexes
Molecular Dynamics (MD) simulations are powerful computational techniques employed to simulate the physical movements of atoms and molecules over time. These simulations provide a dynamic, detailed picture of how chemical changes occur and how molecules interact, which is crucial for understanding protein function and drug design. MD simulations are fundamentally based on Newton's laws of motion, with interatomic forces calculated using defined force fields.
While direct, explicit MD simulations focusing solely on this compound-protein complexes are not extensively detailed in general literature, the principles and applications of MD are highly relevant to its study, particularly concerning its known biological targets. This compound is recognized as a competitive inhibitor of choline acetyltransferase (ChAT), the enzyme responsible for synthesizing the neurotransmitter acetylcholine from choline and acetyl-CoA. MD simulations could be instrumental in modeling the binding of this compound within the active site of ChAT, exploring the conformational changes induced upon binding, and understanding the dynamic interplay of residues involved in its inhibitory action. For instance, MD simulations have been successfully applied to explore the interactions between various ligands and cholinesterases, providing detailed insights into complex dynamics and binding mechanisms. [Search Result 4 from previous step] Such studies can reveal how this compound's slightly elongated structure, compared to acetylcholine, might influence its fit and interactions within the enzyme's binding pocket, potentially explaining its inhibitory properties.
MD simulations can yield data on various parameters, including root mean square deviation (RMSD), root mean square fluctuation (RMSF), and hydrogen bond formation, providing a comprehensive dynamic picture of the complex. [Search Result 14 from previous step]
In Silico Ligand-Receptor Docking and Affinity Prediction
In silico ligand-receptor docking is a widely used computational method that predicts the preferred orientation of a ligand when bound to a protein receptor, thereby estimating its binding affinity. This approach is invaluable in drug discovery for virtual screening, lead optimization, and understanding molecular recognition. [Search Result 16 from previous step]
This compound has been a subject of in silico investigations, particularly concerning its potential as an agonist for insect-specific nicotinic acetylcholine receptors (nAChRs). [Search Result 3 from previous step, Search Result 9 from previous step, 20] The Acetylcholine Binding Protein (AChBP), a soluble protein homologous to the ligand-binding domain of Cys-loop receptors like nAChRs, serves as a crucial template for such docking studies due to the lack of high-resolution crystal structures for full-length nAChRs. [Search Result 3 from previous step, Search Result 9 from previous step, 14, 31]
Docking analyses provide insights into the specific molecular interactions that stabilize the ligand-receptor complex, including hydrogen bonding, electrostatic interactions, and hydrophobic contacts. [Search Result 16 from previous step] For example, studies involving the docking of cytisinoids into AChBP have demonstrated a strong correlation between predicted docking energies and experimentally determined binding affinities (e.g., pIC50 values), highlighting the predictive power of these computational models for identifying new nAChR ligands. This suggests that similar in silico approaches can be applied to this compound to predict its binding modes and affinities with various nAChR subtypes or other cholinergic targets, helping to rationalize its observed biological activities.
Structure-Activity Relationship (SAR) Derivations via Computational Approaches
Structure-Activity Relationship (SAR) studies aim to establish a correlation between the chemical structure of a compound and its biological activity. Computational approaches significantly enhance SAR derivations by enabling the systematic analysis of structural features and their impact on activity, often leading to Quantitative Structure-Activity Relationship (QSAR) models. [Search Result 9 from previous step, 18, 26, 27]
For this compound, computational SAR derivations contribute to understanding which structural elements are critical for its activity, particularly its role as an insect-specific nAChR agonist. The use of "structure-based or in silico methods" for the identification and design of such agonists directly implies the application of SAR principles. [Search Result 3 from previous step, Search Result 9 from previous step, 20]
QSAR models, including specialized Quantitative Structure-Kinetics Relationship (QSKR) models, can predict various biological properties, such as binding kinetics (e.g., dissociation rate constant, k_off). These models can reveal the influence of specific molecular features, such as hydrophobic interactions and hydrogen bond formation, on a compound's activity and residence time at its target. The development of such models for this compound and its analogs could provide a rational basis for designing compounds with improved or altered selectivity and potency. Computational SAR/QSAR tools, like the OECD QSAR Toolbox, are widely accepted for regulatory assessments, underscoring their reliability and utility in chemical and pharmaceutical research.
Biophysical Characterization of Molecular Interactions
Biophysical characterization techniques are indispensable for experimentally quantifying the molecular interactions between a compound and its biological target. These methods provide critical data on binding affinity, kinetics, and thermodynamics, complementing computational predictions.
A key finding from biophysical characterization studies is that this compound competitively inhibits choline acetyltransferase (ChAT). This experimental observation, likely derived from enzyme kinetics assays, provides direct evidence of its interaction with and impact on a crucial enzyme in cholinergic neurotransmission. Such studies typically involve measuring reaction rates in the presence and absence of the inhibitor to determine parameters like the inhibition constant (K_i).
Common biophysical techniques used to characterize ligand-protein interactions include:
Isothermal Titration Calorimetry (ITC): Measures the heat changes associated with molecular binding events, providing thermodynamic parameters (enthalpy, entropy, and binding constant, K_D).
Surface Plasmon Resonance (SPR): Monitors real-time binding and dissociation events, allowing for the determination of association (k_on) and dissociation (k_off) rate constants, and thus the binding affinity (K_D).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide high-resolution structural information about binding sites and conformational changes upon ligand binding.
X-ray Crystallography: Offers atomic-resolution three-dimensional structures of protein-ligand complexes, revealing precise binding modes.
The investigation into "false transmitters" like homocholine and this compound in the cholinergic electromotor system of Torpedo involved biophysical measurements, indicating the use of experimental techniques to understand their physiological roles and interactions within this system. These experimental data are crucial for validating computational models and providing a holistic understanding of this compound's molecular pharmacology.
Table: Binding Characteristics of this compound with Choline Acetyltransferase (ChAT)
| Interaction Type | Target Enzyme | Observed Effect | Key Parameter | Reference |
| Competitive Inhibition | Choline Acetyltransferase (ChAT) | Reduces acetylation of choline | K_i (Inhibition Constant) |
Q & A
Q. What experimental methodologies are recommended to study the synthesis of acetylhomocholine in neuronal models?
To investigate this compound synthesis, use synaptosomal preparations or intact ganglia to assess choline acetyltransferase (ChAT) activity. For example, rat brain synaptosomes can be incubated with radiolabeled homocholine, followed by HPLC or mass spectrometry to quantify this compound formation. The kinetic parameters (e.g., high-affinity uptake with KT = 3.0 μM in synaptosomes) should be determined using Lineweaver-Burk plots . Ensure calcium-dependent release assays (e.g., in cat superior cervical ganglia) are included to validate functional neurotransmitter activity .
Q. How can researchers distinguish this compound from acetylcholine in analytical assays?
Employ chromatographic separation (e.g., reverse-phase HPLC) coupled with electrochemical or mass spectrometric detection. This compound’s longer carbon chain alters retention times compared to acetylcholine. Validate specificity using enzymatic hydrolysis with acetylcholinesterase (AChE), which does not degrade this compound, followed by quantification of residual compounds .
Advanced Research Questions
Q. What strategies resolve contradictions between in vitro and in situ substrate specificity of choline acetyltransferase (ChAT) for homocholine?
Discrepancies arise because solubilized ChAT in vitro shows no activity toward homocholine, while intact synaptosomes acetylate it. To address this, use membrane-bound ChAT preparations or assess cofactors (e.g., ATP, cytosolic proteins) that may modulate enzyme activity in vivo. Compare kinetic data from homogenized vs. intact cellular systems, and employ inhibitors of competing pathways (e.g., hemicholinium-3 to block high-affinity choline uptake) .
Q. How should researchers design experiments to evaluate this compound’s role as a false neurotransmitter in cholinergic signaling?
Utilize dual-labeling techniques: incubate tissues with [<sup>3</sup>H]-homocholine and [<sup>14</sup>C]-choline to track simultaneous uptake, acetylation, and release. Measure Ca<sup>2+</sup>-dependent release via electrical stimulation and compare release ratios. Pair this with electrophysiological recordings (e.g., postsynaptic depolarization in ganglia) to assess functional equivalence to acetylcholine .
Q. What statistical approaches are critical for analyzing kinetic data in this compound uptake studies?
Apply nonlinear regression to differentiate high- and low-affinity uptake systems. Use the Michaelis-Menten equation with weighted least squares to account for heteroscedasticity. Report confidence intervals for KT and Vmax values. For comparative studies (e.g., wild-type vs. ChAT mutants), use ANOVA with post-hoc Tukey tests .
Methodological Challenges & Data Analysis
Q. How can researchers address variability in this compound quantification across different tissue types?
Normalize data to tissue protein content or synaptic vesicle markers (e.g., synaptophysin). Include internal standards (e.g., deuterated this compound) during extraction to correct for recovery efficiency. Validate assays using spiked samples with known concentrations .
Q. What are best practices for presenting this compound research data in publications?
- Tables : Include kinetic parameters (KT, Vmax), release rates under varying Ca<sup>2+</sup> conditions, and statistical comparisons.
- Figures : Use line graphs for uptake kinetics and bar charts for release experiments. Annotate chromatograms to highlight peak identification.
- Supplemental Data : Provide raw datasets, code for statistical analyses, and detailed protocols for reproducibility .
Ethical & Theoretical Considerations
Q. What ethical guidelines apply when using animal models to study this compound’s neurotoxic effects?
Follow institutional animal care protocols (IACUC) for humane endpoints, especially in prolonged stimulation experiments. Justify sample sizes via power analysis to minimize animal use. Disclose conflicts of interest, particularly if using proprietary ChAT inhibitors .
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) shape research questions on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
